Anaprazole sodium is a proton pump inhibitor classified under the category of benzimidazole compounds. It functions by inhibiting gastric acid secretion through the blockade of the H-K ATPase enzyme in parietal cells, thereby reducing proton transport capacity. This compound was developed by Beijing Sihuan Pharmaceutical Co., Ltd., and received approval from the National Medical Products Administration of China on June 21, 2023, specifically for the treatment of duodenal ulcers .
Anaprazole sodium is synthesized from specific chemical precursors and belongs to the family of small molecule drugs. Its molecular formula is CHNNaOS, and it has been identified as a next-generation proton pump inhibitor, which distinguishes it from older agents by its unique metabolic pathways and safety profile .
The synthesis of Anaprazole sodium involves several steps that typically include:
The synthesis process must be carefully controlled to minimize impurities, which can arise from unreacted starting materials or side reactions .
Anaprazole sodium exhibits a complex molecular structure characterized by a benzimidazole core. The structural formula can be represented as follows:
The molecular structure contributes significantly to its pharmacological activity, particularly its ability to inhibit the proton pump in gastric cells effectively .
Anaprazole sodium undergoes various chemical reactions during its synthesis, including:
The mechanism of action for Anaprazole sodium involves:
Clinical studies have demonstrated that Anaprazole sodium achieves significant healing rates comparable to existing treatments like Rabeprazole .
These properties are crucial for ensuring effective formulation in pharmaceutical applications .
Anaprazole sodium is primarily used in clinical settings for:
Its unique metabolic profile suggests potential advantages over traditional proton pump inhibitors, especially concerning safety in polypharmacy scenarios .
Anaprazole sodium (chemically designated as (R)-2-[[[4-(3-methoxylpropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-6,7-dihydro-3H-benzofuro[5,6-d]imidazole sodium) features a structurally innovative scaffold that differentiates it from classical proton pump inhibitors. The core design integrates a benzofuro-imidazole moiety linked to a methoxypropoxy-substituted pyridine ring via a sulfinyl bridge. This architecture optimizes three critical properties:
Table 1: Key Structural Features and Design Rationale of Anaprazole Sodium
| Structural Feature | Chemical Implication | Functional Advantage |
|---|---|---|
| Benzofuro[5,6-d]imidazole Core | Enhanced aromaticity and electron density | Increased stability in acidic milieu; faster activation kinetics at target pH |
| (R)-configuration at sulfoxide | Stereospecificity for H⁺/K⁺-ATPase binding pocket | Higher binding affinity and prolonged inhibition of acid secretion |
| 3-Methoxypropoxy pyridine side chain | Optimal alkoxy chain length and polarity | Improved membrane permeability and absorption in the duodenum |
| Sulfinyl linkage (-S(=O)-) | Converted to sulfenamide (-S⁺-NH-) in acid | Forms disulfide bond with Cys813 on H⁺/K⁺-ATPase, irreversibly inhibiting the pump |
The production of anaprazole sodium requires precise stereochemical control to yield the therapeutically active (R)-enantiomer. The synthesis employs asymmetric oxidation as a pivotal step, leveraging chiral catalysts to achieve high enantiomeric excess (ee):
Anaprazole sodium’s acid liability necessitates sophisticated enteric-coating technologies to prevent gastric degradation and ensure duodenal release:
Table 2: Enteric-Coating Performance Metrics for Anaprazole Sodium 20 mg Tablets
| Coating Parameter | Fasted State | Fed State (Before Meal) | Fed State (After Meal) | Functional Impact |
|---|---|---|---|---|
| Gastric Resistance (%) | >99.5 | >99.3 | >99.1 | Prevents acid degradation in stomach |
| Duodenal Release T~max~ (min) | 45 ± 15 | 60 ± 20 | 75 ± 25 | Ensures rapid dissolution post-gastric emptying |
| Relative Bioavailability (%) | 100 (Reference) | 98.5 ± 8.2 | 96.3 ± 7.5 | Consistent absorption regardless of food intake |
Computational analyses elucidate the mechanistic advantages of anaprazole sodium over classical proton pump inhibitors:
Table 3: Molecular Dynamics and Physicochemical Comparison of Proton Pump Inhibitors
| Parameter | Anaprazole Sodium | Omeprazole | Pantoprazole | Rabeprazole | Simulation/Method |
|---|---|---|---|---|---|
| Binding Free Energy (ΔG, kcal/mol) | -42.5 ± 1.2 | -38.1 ± 1.5 | -39.8 ± 1.3 | -39.3 ± 1.4 | MM-PBSA from MD trajectories |
| Sulfenamide Activation Barrier (kcal/mol) | 12.3 | 14.8 | 15.6 | 13.9 | QM/MM umbrella sampling |
| Cys813 Bond Rupture Force (pN) | 295 ± 15 | 240 ± 20 | 263 ± 18 | 278 ± 16 | Steered MD |
| Pyridine pKa | ~4.3 | ~4.0 | ~3.6 | ~4.9 | Potentiometric titration |
| Dominant Metabolic Pathway | Non-enzymatic reduction (>60%) | CYP2C19 (80%) | Sulfate conjugation | Non-enzymatic | Radiolabeled ADME studies |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2